REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[C:3]=1[N+:10]([O-:12])=[O:11].[N:13]([O-])=O.[Na+]>C(O)(=O)C>[N+:10]([C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[C:5]2[C:4]=1[CH:9]=[N:13][NH:6]2)([O-:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
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1.63 g
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Type
|
reactant
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Smiles
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ClC1=C(C(=C(N)C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
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aqueous solution
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 mL
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Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 h
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Duration
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4 h
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was then partitioned between ethyl acetate (100 mL) and saturated aqueous sodium hydrogen carbonate solution (100 mL)
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Type
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WASH
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Details
|
The separated organic layer was then washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C=NNC2=CC=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |